molecular formula C11H13NO2 B7476313 1-(4-Methoxybenzoyl)azetidine

1-(4-Methoxybenzoyl)azetidine

Cat. No.: B7476313
M. Wt: 191.23 g/mol
InChI Key: FRZCMALGFNEIFB-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound features a benzoyl group substituted with a methoxy group at the para position, attached to an azetidine ring. This unique structure imparts specific chemical and physical properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzoyl)azetidine can be synthesized through various methods. . This reaction is typically carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced synthetic techniques to ensure high yield and purity. The process often includes steps such as imination, reduction, and cyclization, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted azetidines.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxybenzoyl)azetidine is unique due to the presence of the methoxybenzoyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying the effects of substituents on the reactivity and stability of azetidines.

Properties

IUPAC Name

azetidin-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-5-3-9(4-6-10)11(13)12-7-2-8-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZCMALGFNEIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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